molecular formula C23H31N3O4 B4216788 2-(morpholin-4-yl)-5-nitro-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]benzamide

2-(morpholin-4-yl)-5-nitro-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]benzamide

Cat. No.: B4216788
M. Wt: 413.5 g/mol
InChI Key: HSYDLNZSXVGHRJ-UHFFFAOYSA-N
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Description

2-(morpholin-4-yl)-5-nitro-N-[1-(tricyclo[3311~3,7~]dec-1-yl)ethyl]benzamide is a complex organic compound that features a morpholine ring, a nitro group, and a tricyclo[3311~3,7~]decane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(morpholin-4-yl)-5-nitro-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]benzamide typically involves multiple steps:

    Formation of the Nitrobenzamide Core: The initial step involves the nitration of a benzamide derivative to introduce the nitro group at the 5-position.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the benzamide core is replaced by the morpholine moiety.

    Attachment of the Tricyclo[3.3.1.1~3,7~]decane Moiety: The final step involves the coupling of the tricyclo[3.3.1.1~3,7~]decane moiety to the benzamide core through an alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors for nitration, automated synthesisers for nucleophilic substitution, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(morpholin-4-yl)-5-nitro-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]benzamide can undergo various chemical reactions:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminium hydride.

    Substitution: Common nucleophiles include alkoxides and amines.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

2-(morpholin-4-yl)-5-nitro-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(morpholin-4-yl)-5-nitro-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring can enhance the compound’s solubility and facilitate its interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

    2-(morpholin-4-yl)-5-nitrobenzamide: Lacks the tricyclo[3.3.1.1~3,7~]decane moiety.

    N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzamide: Lacks the nitro and morpholine groups.

    5-nitro-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]benzamide: Lacks the morpholine ring.

Uniqueness

The uniqueness of 2-(morpholin-4-yl)-5-nitro-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]benzamide lies in its combination of a morpholine ring, a nitro group, and a tricyclo[3.3.1.1~3,7~]decane moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[1-(1-adamantyl)ethyl]-2-morpholin-4-yl-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O4/c1-15(23-12-16-8-17(13-23)10-18(9-16)14-23)24-22(27)20-11-19(26(28)29)2-3-21(20)25-4-6-30-7-5-25/h2-3,11,15-18H,4-10,12-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYDLNZSXVGHRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])N5CCOCC5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(morpholin-4-yl)-5-nitro-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]benzamide
Reactant of Route 2
Reactant of Route 2
2-(morpholin-4-yl)-5-nitro-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]benzamide
Reactant of Route 3
Reactant of Route 3
2-(morpholin-4-yl)-5-nitro-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]benzamide
Reactant of Route 4
Reactant of Route 4
2-(morpholin-4-yl)-5-nitro-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]benzamide
Reactant of Route 5
Reactant of Route 5
2-(morpholin-4-yl)-5-nitro-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]benzamide
Reactant of Route 6
Reactant of Route 6
2-(morpholin-4-yl)-5-nitro-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]benzamide

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